![molecular formula C19H16ClNO2 B1305540 4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 486991-75-7](/img/structure/B1305540.png)
4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
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Description
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They can undergo various reactions such as condensation, hydrolysis, cyclization, and substitution .Scientific Research Applications
Drug Discovery
Quinoline, the core structure of the compound , is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry .
Industrial and Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It’s an essential heterocyclic compound that’s used in various chemical reactions .
Synthesis of Novel Oxorhenium (V) Complexes
8-Quinolinecarboxylic acid, a related compound, has been used in the synthesis of novel oxorhenium (V) complexes . These complexes incorporate quinoline and isoquinoline carboxylic acid derivatives .
Synthesis of Chiral 1,2,3,4-Tetrahydroquinolinyl-Oxazoline Compounds
8-Quinolinecarboxylic acid has also been used in the synthesis of chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline compounds . These compounds are used as ligands for Ru-catalyzed asymmetric transfer hydrogenation of ketones .
Inhibition of Dihydroorotate Dehydrogenase
A 4-quinolinecarboxylic acid analogue, brequinar sodium, has been used to inhibit dihydroorotate dehydrogenase . This enzyme is involved in the de novo biosynthesis of pyrimidine .
Inhibition of Human Germ Cell Alkaline Phosphatase
Quinoline-4-carboxylic acid has been found to be a potent inhibitor of human germ cell alkaline phosphatase . This enzyme is involved in a variety of biological processes, including bone mineralization .
properties
IUPAC Name |
4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-13-4-1-3-11(9-13)18-15-6-2-5-14(15)16-10-12(19(22)23)7-8-17(16)21-18/h1-5,7-10,14-15,18,21H,6H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVZQZYRGOFCJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
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